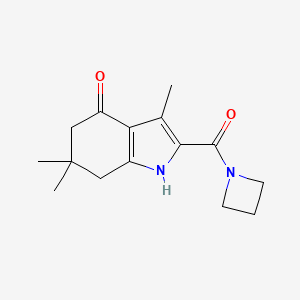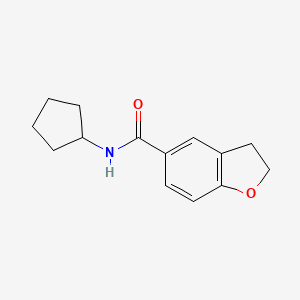![molecular formula C18H18ClNO6S B7503276 3-[[2-Carboxy-1-(4-chlorophenyl)ethyl]sulfamoyl]-4,5-dimethylbenzoic acid](/img/structure/B7503276.png)
3-[[2-Carboxy-1-(4-chlorophenyl)ethyl]sulfamoyl]-4,5-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-Carboxy-1-(4-chlorophenyl)ethyl]sulfamoyl]-4,5-dimethylbenzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 3-[[2-Carboxy-1-(4-chlorophenyl)ethyl]sulfamoyl]-4,5-dimethylbenzoic acid involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which in turn leads to the inhibition of tumor growth and metastasis. Additionally, this compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to exhibit potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-[[2-Carboxy-1-(4-chlorophenyl)ethyl]sulfamoyl]-4,5-dimethylbenzoic acid in lab experiments is its potent anticancer activity against various types of cancer cells. Additionally, this compound has also been shown to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research on 3-[[2-Carboxy-1-(4-chlorophenyl)ethyl]sulfamoyl]-4,5-dimethylbenzoic acid. One of the primary areas of future research is the development of more efficient synthesis methods for this compound, which would reduce its cost and increase its availability for research. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various types of cancer and inflammatory diseases. Furthermore, the development of more potent analogs of this compound may lead to the discovery of more effective cancer therapies.
Métodos De Síntesis
The synthesis of 3-[[2-Carboxy-1-(4-chlorophenyl)ethyl]sulfamoyl]-4,5-dimethylbenzoic acid involves the reaction of 4,5-dimethyl-2-nitrobenzoic acid with 2-chloroethylamine hydrochloride, followed by the reaction of the resulting compound with sodium sulfite and sodium hydroxide. The final product is obtained by the reaction of the intermediate with chloroacetic acid. The synthesis method is relatively straightforward and has been optimized for high yield.
Aplicaciones Científicas De Investigación
3-[[2-Carboxy-1-(4-chlorophenyl)ethyl]sulfamoyl]-4,5-dimethylbenzoic acid has been extensively studied for its potential applications in various areas of scientific research. One of the primary research applications of this compound is in the field of cancer research. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
3-[[2-carboxy-1-(4-chlorophenyl)ethyl]sulfamoyl]-4,5-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO6S/c1-10-7-13(18(23)24)8-16(11(10)2)27(25,26)20-15(9-17(21)22)12-3-5-14(19)6-4-12/h3-8,15,20H,9H2,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPSRQDUYLKOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Benzylamino)-2-oxoethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7503213.png)

![[5-Ethyl-1-(3-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7503229.png)

![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2H-chromene-3-carboxamide](/img/structure/B7503244.png)

![4-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7503254.png)
![N-cyclopentyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7503263.png)

![3,3-dimethyl-4-[2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propanoyl]-1H-quinoxalin-2-one](/img/structure/B7503270.png)

![1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7503286.png)
